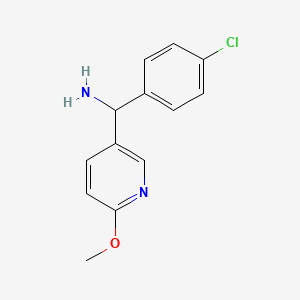
DL-Tryptophan-d5 (major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Tryptophan-d5 (major) is a deuterated form of DL-Tryptophan, an essential amino acid. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of DL-Tryptophan-d5 is C11H7D5N2O2, and it has a molecular weight of 209.26 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Tryptophan-d5 can be synthesized through the deuteration of DL-Tryptophan. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) or deuterated acids .
Industrial Production Methods
Industrial production of DL-Tryptophan-d5 involves large-scale deuteration processes. These processes are optimized for high yield and purity. The production methods may include the use of bioreactors and specialized equipment to ensure the efficient incorporation of deuterium into the tryptophan molecule .
Análisis De Reacciones Químicas
Types of Reactions
DL-Tryptophan-d5 undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The hydrogen atoms in the indole ring can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid, while reduction can yield tryptamine derivatives .
Aplicaciones Científicas De Investigación
DL-Tryptophan-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in protein structure and function studies, particularly in NMR spectroscopy.
Medicine: Utilized in pharmacokinetic studies to track the metabolism of tryptophan and its derivatives.
Industry: Applied in the development of functional foods and dietary supplements .
Mecanismo De Acción
DL-Tryptophan-d5 exerts its effects through the same pathways as non-deuterated tryptophan. It is involved in the synthesis of serotonin, melatonin, and niacin. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking in metabolic studies. The molecular targets include tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin .
Comparación Con Compuestos Similares
Similar Compounds
L-Tryptophan: The non-deuterated form of tryptophan.
D-Tryptophan: The D-stereoisomer of tryptophan, occasionally found in naturally produced peptides.
5-Hydroxytryptophan: A metabolite of tryptophan involved in serotonin synthesis .
Uniqueness
DL-Tryptophan-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The stable isotope labeling allows for detailed metabolic studies and precise tracking of the compound in biological systems. This makes it a valuable tool in various fields of scientific research .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,6D |
Clave InChI |
QIVBCDIJIAJPQS-SNOLXCFTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)N)[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)
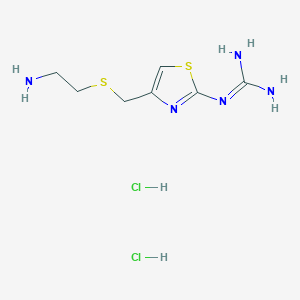
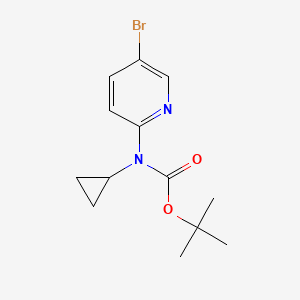
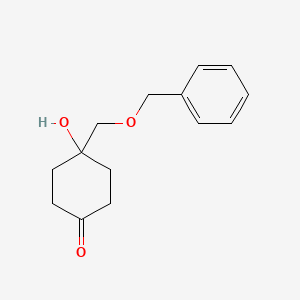
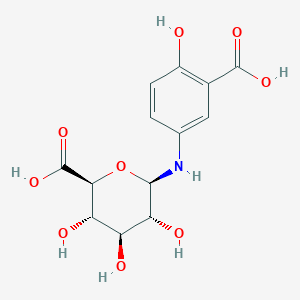
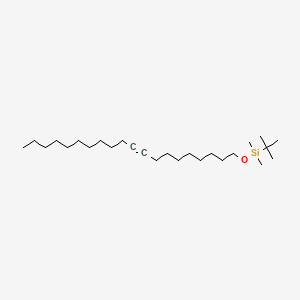
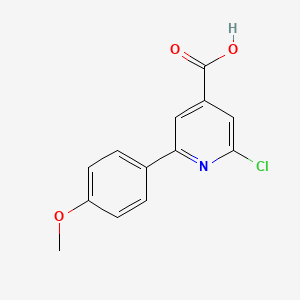

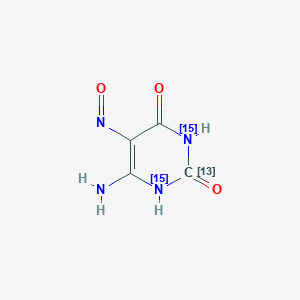
![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
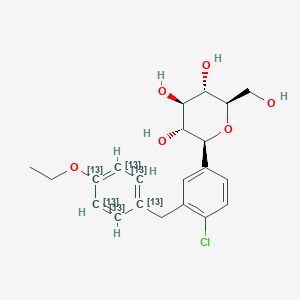
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)(phenyl)methanone](/img/structure/B13865077.png)
